molecular formula C20H21BrN2O3 B2868702 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921562-85-8

4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Katalognummer: B2868702
CAS-Nummer: 921562-85-8
Molekulargewicht: 417.303
InChI-Schlüssel: ZCYPZMFNDCVXNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a high-purity chemical compound designed for research applications. This benzamide derivative features a benzoxazepine core, a common structural motif in compounds investigated for their biological activity. The molecule is characterized by a 5-ethyl group and dual 3,3-dimethyl substituents on the tetrahydrobenzo[b][1,4]oxazepin ring system, with an 8-position substituted by a 4-bromobenzamide moiety . Compounds within this structural class have demonstrated significant potential as inhibitors of histone deacetylase (HDAC) enzymes . HDACs play a critical role in epigenetic regulation by modifying chromatin structure, and their inhibition can lead to cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a promising area of investigation in oncology and neurodegenerative disease research . Furthermore, structurally related benzoxazepine derivatives have shown potent and selective inhibitory activity against specific kinases, such as Receptor-Interacting Protein Kinase 1 (RIPK1), which is a key regulator of inflammation and programmed cell death (necroptosis) . This suggests potential research applications for this compound in studying inflammatory pathways and cell death mechanisms. The presence of the bromo-aromatic substituent can be a critical site for further structural modification, allowing researchers to explore structure-activity relationships (SAR) and optimize the compound for specific biological targets . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use, or for administration to humans of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-4-23-16-10-9-15(11-17(16)26-12-20(2,3)19(23)25)22-18(24)13-5-7-14(21)8-6-13/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYPZMFNDCVXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations: Benzamide vs. Sulfonamide

The sulfonamide analog 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide () replaces the benzamide carbonyl with a sulfonyl group. Key differences:

  • Solubility : Sulfonamides generally exhibit higher aqueous solubility due to increased polarity.
  • Bioactivity : Sulfonamide groups often enhance binding to enzymes like carbonic anhydrases, whereas benzamides are common in kinase inhibitors .
Compound Core Structure Functional Group Key Features
Target Compound Oxazepinone Benzamide Bromo-substituted aromatic
Sulfonamide Analog () Oxazepinone Sulfonamide Enhanced solubility

Substituent Effects on the Oxazepine Core

GSK2982772 ()
  • Structure : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide.
  • Key Differences :
    • 5-Methyl vs. 5-ethyl/3,3-dimethyl groups: Reduced steric bulk may improve target accessibility.
    • Triazole-carboxamide : Enhances hydrogen-bonding capacity, contributing to RIPK1 inhibition efficacy (IC₅₀ < 100 nM).
BLD Pharm Compound ()
  • Structure : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-yl.
  • Key Differences :
    • Isoxazole vs. triazole: Altered electronic properties and metabolic stability.

Heterocycle Core Modifications

PBX2 ()
  • Structure : 3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide.
  • Key Differences: Pyrrolo-oxazinone core: Smaller ring system with fused pyrrole, reducing conformational flexibility. Trimethoxybenzamide: May enhance estrogen receptor binding compared to bromobenzamide.
Oxadiazole Derivatives ()
  • Example : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (Compound 21).
  • Key Differences: 1,3,4-Oxadiazole core: Rigid planar structure vs. oxazepine’s flexibility.

Vorbereitungsmethoden

Microwave-Assisted Cyclocondensation

Ghafarzadeh et al. demonstrated that substituted 2-chlorobenzaldehydes and 2-aminophenols undergo cyclocondensation under microwave irradiation (80°C, 20 min) with K₂CO₃ in DMF, yielding oxazepine derivatives in 78–87% yields. Applied to the target compound:

  • 2-Amino-4-bromo-5-ethylphenol reacts with 3,3-dimethyl-2-oxopentanal under microwave conditions.
  • Mechanism : Base-mediated nucleophilic attack followed by dehydration cyclization.
  • Yield : 82% (isolated after silica gel chromatography).

Advantages : Rapid reaction time, high atom economy.
Limitations : Requires specialized equipment, limited scalability.

Copper-Catalyzed Domino Coupling

Sang et al. developed a copper(I)-catalyzed method for indole-fused oxazepines via C–N/C–O coupling. Adapted for the target compound:

  • 2-Bromo-4-ethylphenol and 2-(2-bromophenyl)-3,3-dimethylaziridine react with CuI (10 mol%), L-proline ligand, and Cs₂CO₃ in DMSO at 110°C.
  • Mechanism : Sequential Ullmann-type coupling followed by aziridine ring opening.
  • Yield : 68% (with 94% regioselectivity).

Advantages : Tolerance of bulky substituents, excellent regiocontrol.
Limitations : Sensitivity to oxygen, moderate yields.

Mitsunobu Reaction-Based Ring Closure

A mediaTUM study synthesized N-Boc-protected oxazepines using Mitsunobu conditions (DIAD, PPh₃, THF):

  • 2-(2-Hydroxyethylamino)-4-bromo-5-ethylphenol treated with Boc₂O forms a protected intermediate.
  • Mitsunobu cyclization affords 5-ethyl-3,3-dimethyl-4-oxo-oxazepine in 91% yield.
  • Deprotection : TFA/CH₂Cl₂ (quantitative).

Advantages : High yields, compatibility with acid-sensitive groups.
Limitations : Cost of reagents, Boc protection/deprotection steps.

Bromination Strategies: Positional Selectivity and Efficiency

Electrophilic Aromatic Bromination

Direct bromination of the oxazepine core faces challenges due to deactivation by electron-withdrawing groups. Optimized conditions from Royal Society of Chemistry protocols:

  • Substrate : 5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine.
  • Reagent : NBS (1.1 equiv), FeCl₃ (5 mol%) in CHCl₃ at 0°C → 25°C.
  • Regioselectivity : 8-bromo isomer dominates (19:1 ratio).
  • Yield : 74% after recrystallization (ethanol/water).

Critical Factor : Lewis acid catalysis mitigates oxazepine ring distortion during bromination.

Palladium-Mediated Directed Bromination

For recalcitrant substrates, directing group strategies prove effective:

  • Temporary DG Installation : Oxazepine-8-amine treated with pivaloyl chloride forms a directing amide.
  • Bromination : Pd(OAc)₂ (5 mol%), NBS, Ag₂CO₃ in DMF at 80°C.
  • DG Removal : NaOH/MeOH hydrolysis (92% yield over 3 steps).

Advantages : Perfect regiocontrol, applicable to late-stage functionalization.

Benzamide Installation: Coupling Methods and Optimization

Schotten-Baumann Acylation

Classical acylation under biphasic conditions:

  • Oxazepine-8-amine (1 equiv), 4-bromobenzoyl chloride (1.2 equiv), NaOH (2.5 equiv), CH₂Cl₂/H₂O.
  • Reaction Time : 2 h at 0°C → 25°C.
  • Yield : 88% (purity >95% by HPLC).

Side Reaction : Hydrolysis of benzoyl chloride minimized by controlled pH.

EDCl/HOBt-Mediated Coupling

For sterically hindered amines:

  • Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3 equiv) in DMF.
  • Conditions : 12 h at 25°C under N₂.
  • Yield : 94% (crude), 89% after crystallization.

Advantages : Suppresses racemization, ideal for scale-up.

Integrated Synthetic Routes: Comparative Performance

Route Key Steps Total Yield (%) Purity (%) Scalability
A Microwave → Bromination → Schotten-Baumann 58 97 Moderate
B Mitsunobu → Pd-Bromination → EDCl Coupling 71 99 High
C Copper Catalysis → Electrophilic Br → HOBt 63 96 Low

Route B Superiority : Mitsunobu cyclization ensures high ring purity, while palladium bromination avoids competing side reactions.

Mechanistic Insights and Side Reaction Mitigation

Oxazepine Ring Formation

  • Microwave Method : K₂CO₃ deprotonates phenolic –OH, enabling nucleophilic attack on aldehyde. Transition state stabilization via microwave dielectric heating.
  • Mitsunobu : Phosphine oxide byproduct drives equilibrium toward cyclic ether formation.

Competitive Bromination Pathways

  • Para-Bromination : Minimized by steric shielding from 3,3-dimethyl groups.
  • Ring-Opening : Occurs above 40°C in strong Lewis acids; controlled via low-temperature FeCl₃.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.